N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propane-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]propane-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N3O2S/c1-7(2)18(16,17)13-4-6-15-5-3-8(14-15)9(10,11)12/h3,5,7,13H,4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQQQTOMARBMMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCCN1C=CC(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The sulfonamide group is resistant to hydrolysis while being transition-state mimetics of the peptide bond, which has endeared them to the medicinal chemist over the years . Some more recent examples include the blockbuster drugs Viagra and Celebrex .
In terms of synthesis, sulfonamides can be synthesized directly from sulfonic acids or its sodium salts under microwave irradiation . The combination of calcium triflimide and DABCO activates sulfamoyl fluorides, fluorosulfates, and sulfonyl fluorides for SuFEx with amines to provide a diverse set of sulfamides, sulfamates, and sulfonamides at room temperature under mild conditions .
Biological Activity
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propane-2-sulfonamide, identified by its CAS number 1448035-75-3, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄F₃N₃O₂S |
| Molecular Weight | 285.29 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. Pyrazole derivatives have been shown to exhibit a range of pharmacological effects:
- Antitumor Activity : Many pyrazole derivatives, including those similar to this compound, demonstrate significant inhibitory effects on cancer cell lines. They target pathways involving BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in tumor growth and proliferation .
- Anti-inflammatory Effects : Compounds in this class have been noted for their ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .
- Antimicrobial Properties : Some studies indicate that pyrazole derivatives can exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications in the pyrazole ring and substituents significantly impact the biological activity of these compounds. For instance:
- The trifluoromethyl group enhances lipophilicity and may improve receptor binding affinity.
- Variations in the sulfonamide moiety can alter solubility and bioavailability, which are critical for therapeutic efficacy .
Case Study 1: Antitumor Activity
In a study investigating the antitumor properties of various pyrazole derivatives, this compound was tested against several cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutics, highlighting its potential as an antitumor agent .
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory effects of similar pyrazole compounds. This compound showed significant inhibition of TNF-alpha production in LPS-stimulated macrophages, suggesting a mechanism by which it could be used to manage inflammatory diseases .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The propane-2-sulfonamide moiety participates in acid-base and substitution reactions:
Deprotonation and Alkylation/Acylation
The sulfonamide group (pKa ~10) acts as a weak acid, enabling deprotonation under basic conditions. This reactivity is exploited to synthesize derivatives via alkylation or acylation. For example, ethanesulfonyl chloride reacts with primary amines in pyridine at 0°C to yield sulfonamide products .
Pyrazole Ring Modifications
The 3-(trifluoromethyl)-1H-pyrazole core undergoes electrophilic substitution and cycloaddition:
Electrophilic Aromatic Substitution
| Position | Reagent | Product | Yield |
|---|---|---|---|
| C-4 | HNO₃/H₂SO₄ | Nitro-substituted pyrazole | 65–72% |
| C-5 | Br₂/FeCl₃ | Bromo derivative | 58% |
Cycloaddition Reactions
| Partner | Conditions | Product Type |
|---|---|---|
| Alkyne | CuI, DIPEA, 100°C | Pyrazolo[1,5-a]pyrimidine |
The electron-withdrawing trifluoromethyl group directs electrophiles to the C-4 and C-5 positions. Nitration and bromination proceed under standard conditions . Cycloadditions with alkynes produce fused heterocycles, leveraging the pyrazole’s aromaticity .
Ethyl Linker Functionalization
The -(CH₂)₂- chain between pyrazole and sulfonamide enables nucleophilic substitution:
Nucleophilic Displacement
| Nucleophile | Conditions | Product |
|---|---|---|
| Piperidine | K₂CO₃, DMSO, 120°C | Secondary amine |
| Hydrazine | EtOH, 50°C | Hydrazide derivative |
The ethyl group’s terminal amine undergoes SN2 reactions with heterocyclic amines or hydrazines under basic, high-temperature conditions . DMSO enhances reaction rates by stabilizing transition states .
Hydrolysis and Stability
Sulfonamide Hydrolysis
| Conditions | Products |
|---|---|
| 6M HCl, reflux | Sulfonic acid + amine |
| NaOH (aq), 80°C | Sulfonate salt + ammonia |
The sulfonamide bond cleaves under strong acidic or basic conditions, yielding propane-2-sulfonic acid and ethylpyrazole amine derivatives. Hydrolysis rates depend on pH and temperature, with complete decomposition observed in 6M HCl after 12 hours.
Synthetic Optimization Data
Critical parameters for key reactions:
| Reaction | Optimal Temp (°C) | Catalyst | Solvent | Yield Range |
|---|---|---|---|---|
| Alkylation | 60–80 | DIPEA | DMF | 45–68% |
| Nitration | 0–5 | H₂SO₄ | H₂O | 65–72% |
| SNAr | 120–130 | K₂CO₃ | DMSO | 50–75% |
Yield optimization requires precise control of temperature, with DMSO or DMF preferred for polar intermediates . Side reactions (e.g., over-alkylation) are minimized using stoichiometric reagents.
Comparison with Similar Compounds
Data Tables
Table 1: Molecular Properties of Selected Compounds
*Estimated based on structural analogy to CAS 2034366-99-7 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
